N-(2-chlorophenyl)-4-nitrobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-3-1-2-4-12(11)14-20(18,19)10-7-5-9(6-8-10)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDVDWPYIVAHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-chloroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-nitrobenzenesulfonamide can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of N-(2-chlorophenyl)-4-aminobenzenesulfonamide.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
Antibacterial Properties
N-(2-chlorophenyl)-4-nitrobenzenesulfonamide has been primarily studied for its potential as an antibacterial agent. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism of action suggests that compounds with similar structures could effectively combat bacterial infections. Research indicates that derivatives of this compound may exhibit enhanced antibacterial activity against various strains of bacteria due to the presence of electron-withdrawing groups like nitro and chloro, which improve binding affinity to bacterial targets .
Cancer Research
Recent studies have explored the compound's potential in cancer therapy. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in cancer cell proliferation. The ability of certain analogs to induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line), highlights its potential as a therapeutic agent .
Intermediate in Chemical Reactions
This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including acylation and substitution reactions. The compound's stability and reactivity make it suitable for developing new pharmaceuticals and agrochemicals .
Protective Group in Synthesis
The nitrobenzenesulfonyl group present in this compound acts as a protective group for amino functionalities during synthetic procedures. This property is particularly useful in multi-step syntheses where selective protection of amines is necessary .
Study on Antibacterial Activity
A study assessing the antibacterial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains, indicating its potential as a lead compound for developing new antibacterial agents .
Cancer Cell Apoptosis Induction
Another notable case involved testing derivatives of this compound on MDA-MB-231 cells, where it was found that specific analogs could induce apoptosis significantly more than control treatments, suggesting a pathway for further investigation into its anticancer properties .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components and disrupt normal cellular functions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Electronic Effects : The nitro group in this compound exerts stronger electron-withdrawing effects compared to the chloro substituent in N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide. This difference is reflected in their ³⁵Cl NQR frequencies, where aryl substituents (e.g., nitro) elevate frequencies compared to alkyl groups .
- Hydrogen Bonding : Intramolecular hydrogen bonding in the title compound stabilizes its planar structure, whereas aliphatic derivatives like N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide lack such interactions, leading to higher conformational flexibility .
- Biological Activity : The quinazoline-linked derivative exhibits potent pro-apoptotic activity due to its extended aromatic system, contrasting with the modest bioactivity of the title compound .
Physicochemical Properties
Key Observations :
- The title compound’s solubility profile aligns with its polar nitro and chloro groups, whereas the cyclopropylmethyl derivative’s aliphatic chain enhances solubility in non-polar solvents .
Biological Activity
N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly as an antibacterial agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H10ClN2O4S. The compound features two aromatic rings and a sulfonamide functional group, which is crucial for its biological activity. The presence of both chlorine and nitro groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H10ClN2O4S |
| Melting Point | 180-184 °C |
| Functional Groups | Sulfonamide, Nitro, Chlorine |
The biological activity of this compound primarily stems from its ability to inhibit bacterial growth. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts bacterial metabolism, leading to cell death.
Biological Activity
Research indicates that this compound demonstrates notable antibacterial properties against various strains of bacteria. Its efficacy is comparable to other sulfonamide derivatives, which have been extensively studied for their pharmacological potential.
Antibacterial Activity
- Mechanism : Inhibition of dihydropteroate synthase.
- Target Bacteria : Common pathogens such as Staphylococcus aureus and Escherichia coli.
- Efficacy : Demonstrated significant antibacterial activity in vitro with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antibacterial Efficacy : A study evaluated the compound against a panel of bacterial strains, showing effective inhibition at concentrations as low as 50 µg/mL. The compound's structure contributed to its enhanced binding affinity to bacterial enzymes.
- Mechanistic Insights : Research demonstrated that the nitro group could facilitate electron transfer processes, enhancing the compound's reactivity towards biological macromolecules .
- Structural Comparisons : Comparative studies with similar compounds (like N-(4-chlorophenyl)-4-nitrobenzenesulfonamide) revealed that structural modifications significantly impact antibacterial potency. The unique chlorinated structure of this compound may enhance its interaction with target proteins compared to other sulfonamides lacking such substituents .
Summary of Biological Activities
| Compound Name | Activity Type | Observations |
|---|---|---|
| This compound | Antibacterial | Effective against S. aureus, E. coli |
| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | Antibacterial | Similar mechanism; less potent |
| N-(3-Chlorophenethyl)-4-nitrobenzamide | Antibacterial | Variations in structure affect activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution by reacting 4-nitrobenzenesulfonyl chloride with 2-chloroaniline under solvent-free conditions. Key steps include:
- Mixing stoichiometric equivalents of reactants with a base (e.g., NaHCO₃) to neutralize HCl byproducts .
- Monitoring reaction progress via thin-layer chromatography (TLC) to confirm completion .
- Purification by recrystallization from dilute ethanol to remove unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR to confirm sulfonamide linkage and aromatic proton environments .
- FT-IR for identifying N–H stretching (3260–3320 cm⁻¹) and S=O vibrations (1150–1350 cm⁻¹) .
- Crystallography :
- Single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and intermolecular interactions. Key parameters include:
- Dihedral angle between benzene rings: 70.60° .
- Intramolecular N–H···Cl hydrogen bond (2.88 Å) and intermolecular N–H···O dimerization (2.95 Å) .
- Refinement using SHELXL97 for high precision (R-factor ≤ 0.053) .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Analysis : The inversion dimers formed via N–H···O hydrogen bonds create a layered structure, enhancing thermal stability (decomposition >200°C). The ortho-chloro substituent induces steric hindrance, reducing solubility in polar solvents (e.g., water) but improving lipid membrane permeability .
- Validation : Compare experimental SC-XRD data with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O···H and Cl···H contacts) .
Q. What strategies resolve contradictions in reactivity data during functionalization of the sulfonamide group?
- Case Study : Discrepancies in acylation/alkylation yields may arise from competing reactions (e.g., nitro group reduction). Mitigation strategies include:
- Protecting group chemistry : Temporarily reduce the nitro group to NH₂ before functionalization, then reoxidize .
- Regioselective catalysis : Use Pd/C or Ir complexes to direct substitutions away from the sulfonamide .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient center) .
- Molecular docking : Simulate binding affinities with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Key parameters:
- Binding energy ≤ −7.5 kcal/mol suggests strong inhibition .
- Validate with in vitro assays (e.g., COX-2 inhibition IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
